Descarbonyl Avibactam is a derivative of Avibactam, which is a non-β-lactam β-lactamase inhibitor. This compound is significant in the pharmaceutical field, particularly for its role in combating antibiotic resistance by inhibiting enzymes that degrade β-lactam antibiotics. Descarbonyl Avibactam has garnered attention due to its potential therapeutic applications and its structural modifications that enhance its efficacy against resistant bacterial strains.
Descarbonyl Avibactam is synthesized from various precursors through multiple chemical pathways. The synthesis methods have evolved over time to improve yield, reduce environmental impact, and lower production costs. The compound is part of ongoing research focused on developing effective treatments for severe infections caused by resistant bacteria.
Descarbonyl Avibactam falls under the category of β-lactamase inhibitors, specifically designed to inhibit class A and class C β-lactamases. It is classified as a bicyclic compound due to its unique diazabicyclooctane scaffold, which is crucial for its biological activity.
The synthesis of Descarbonyl Avibactam involves several methodologies aimed at optimizing yield and minimizing environmental impact.
Descarbonyl Avibactam has a complex molecular structure characterized by its bicyclic framework.
The compound features a diazabicyclooctane core, which is essential for its mechanism of action as a β-lactamase inhibitor. The structural integrity allows it to effectively bind to β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics.
Descarbonyl Avibactam participates in various chemical reactions that are critical for its synthesis and functionality.
These reactions are carefully controlled to maximize yield and minimize hazardous by-products .
Descarbonyl Avibactam functions primarily as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance.
The mechanism highlights the importance of structural features that allow effective binding and inhibition .
Understanding the physical and chemical properties of Descarbonyl Avibactam is vital for its application in pharmaceuticals.
Descarbonyl Avibactam has several scientific uses, particularly in pharmaceutical research and development:
The ongoing research into Descarbonyl Avibactam underscores its potential as a critical component in addressing global health challenges related to antibiotic resistance .
The proliferation of β-lactamase enzymes represents one of the most significant challenges in modern antimicrobial chemotherapy. These enzymes, produced by Gram-negative pathogens such as Pseudomonas aeruginosa and Enterobacteriaceae species, hydrolyze the β-lactam ring of penicillin, cephalosporin, and carbapenem antibiotics, rendering them ineffective. Chromosomally encoded class C β-lactamases (AmpC) are of particular concern due to their inducible expression and propensity for derepression in clinical settings, leading to resistance even against third-generation cephalosporins. Historically, β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam—all containing a β-lactam core—were developed to combat class A enzymes. However, their utility is severely limited against class C, class D, and metallo-β-lactamases (MBLs), which have emerged as pandemic threats in hospital- and community-acquired infections [1] [4].
The inability of early inhibitors to address these evolving resistance mechanisms created a therapeutic void, especially for infections caused by multidrug-resistant (MDR) pathogens. Carbapenems, once considered last-resort antibiotics, increasingly succumbed to hydrolysis by Klebsiella pneumoniae carbapenemases (KPCs) and New Delhi metallo-β-lactamase 1 (NDM-1). This crisis underscored the urgent need for novel inhibitors capable of neutralizing a broader spectrum of β-lactamases, including those structurally impervious to traditional β-lactam-based inhibitors [1] [8].
Table 1: Evolution of β-Lactamase Inhibitors and Their Limitations
Inhibitor Generation | Representative Agents | Target β-Lactamase Classes | Clinical Limitations |
---|---|---|---|
First-Generation | Clavulanic acid, Sulbactam | Class A only | Ineffective against Class C/D and MBLs |
Second-Generation | Tazobactam | Class A (some extended-spectrum) | Limited Class C inhibition |
Next-Generation | Avibactam | Class A, C, and some D | Ineffective against MBLs |
Diazabicyclooctanes (DBOs) represent a revolutionary advance in β-lactamase inhibition precisely due to their departure from the β-lactam scaffold. Avibactam, the prototypical DBO, features a fully saturated bicyclic core with a carboxamide substituent and an N-sulfate group essential for activity. Its design stemmed from efforts to circumvent the hydrolytic vulnerability inherent to β-lactam-based inhibitors. Unlike clavulanic acid or tazobactam, which form irreversible acyl-enzyme intermediates susceptible to secondary hydrolysis or rearrangement, avibactam undergoes reversible covalent acylation of serine β-lactamases. This mechanism allows avibactam to regenerate intact after deacylation, enabling a single molecule to inhibit multiple enzyme molecules over time [3] [10].
The clinical introduction of avibactam marked a milestone as the first non-β-lactam β-lactamase inhibitor approved for human use. Its broad-spectrum activity encompasses class A (including KPC and ESBLs), class C (AmpC), and class D enzymes (e.g., OXA-48). This versatility led to its development in combination with ceftazidime (a third-generation cephalosporin), ceftaroline fosamil (a fifth-generation cephalosporin), and aztreonam (a monobactam stable to MBLs). Crucially, avibactam’s synergy with aztreonam provides a strategic workaround for MBL-producing pathogens: avibactam protects aztreonam from co-produced serine β-lactamases, restoring its intrinsic stability to metalloenzymes [4] [8].
Avibactam Descarbonyl (C₆H₁₃N₃O₅S; molecular weight 239.25 g/mol) is structurally characterized by the loss of the carbonyl group from the carboxamide moiety of the parent avibactam molecule. This modification yields a piperidine scaffold with an amine substituent instead of the original carboxamide. The compound’s IUPAC designation is [(3R,6S)-6-carbamoylpiperidin-3-yl] hydrogen sulfate, though it is frequently referenced as "Descarbonyl Avibactam" in analytical contexts [5] [9].
Table 2: Structural Comparison of Avibactam and Avibactam Descarbonyl
Property | Avibactam | Avibactam Descarbonyl |
---|---|---|
Molecular Formula | C₇H₁₁N₃O₆S | C₆H₁₃N₃O₅S |
Molecular Weight | 265.24 g/mol | 239.25 g/mol |
Core Structure | Diazabicyclo[3.2.1]octane | Piperidine |
Key Functional Groups | Carboxamide, N-sulfate | Primary amine, N-sulfate |
Stereochemistry | (2S,5R)-configuration | (3R,6S)-configuration |
Analytically, Avibactam Descarbonyl is identified as a pharmacopeial impurity in avibactam active pharmaceutical ingredient (API) batches. Its presence arises primarily during synthesis or storage via enzymatic or chemical decarboxylation pathways. Evidence suggests carboxamidases in hepatic or bacterial metabolism may catalyze this transformation, though the exact metabolic route in humans remains under investigation. As a derivative, it serves as a critical reference standard in quality control to ensure avibactam API purity, typically monitored using high-performance liquid chromatography (HPLC) or mass spectrometry [7] [9].
Functionally, the descarbonyl variant exhibits significantly reduced β-lactamase inhibition compared to avibactam. This loss of efficacy is attributed to two factors:
Despite its reduced bioactivity, Avibactam Descarbonyl retains research value as a chemical probe for elucidating structure-activity relationships (SAR) within the DBO class. Studies modifying the C2 position (e.g., alkylation or oxidation of the amine) aim to enhance stability against decarboxylation or improve penetration through bacterial outer membranes. Recent synthetic efforts have yielded sodium salt forms of this derivative to facilitate solubility in biochemical assays [5] [9].
Table 3: Synthesis and Analytical Status of Avibactam Descarbonyl
Characteristic | Details |
---|---|
Synthetic Origin | Derived from avibactam via enzymatic decarboxylation or synthesis intermediates |
CAS Number | 2243810-78-6 |
Regulatory Status | Pharmacopeial impurity; not a therapeutic agent |
Primary Analytical Role | Reference standard for HPLC/LC-MS monitoring of avibactam API purity |
Available Forms | Free base; sodium salt (C₆H₁₂N₃NaO₅S; MW 261.23 g/mol) |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7